(2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one is a complex organic molecule featuring a bromophenyl group, an indole moiety, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, indole, and 4-methylpiperazine.
Step 1 Formation of the Indole Derivative: The indole derivative is synthesized by reacting indole with an appropriate alkylating agent under basic conditions.
Step 2 Aldol Condensation: The 4-bromobenzaldehyde undergoes aldol condensation with the indole derivative in the presence of a base such as sodium hydroxide to form the intermediate compound.
Step 3 Piperazine Addition: The intermediate compound is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole moieties.
Reduction: Reduction reactions can target the carbonyl group in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, the compound may interact with specific proteins or enzymes, making it a valuable tool in biochemical studies. It can be used to probe the function of these biological targets.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may bind to certain proteins, while the piperazine group can enhance solubility and bioavailability. The bromophenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one
Uniqueness
The presence of the bromine atom in the bromophenyl group distinguishes this compound from its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interaction with biological targets. This uniqueness may result in distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C25H28BrN3O2 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28BrN3O2/c1-27-12-14-28(15-13-27)17-22(30)18-29-16-20(23-4-2-3-5-24(23)29)8-11-25(31)19-6-9-21(26)10-7-19/h2-11,16,22,30H,12-15,17-18H2,1H3/b11-8+ |
InChI Key |
YHEIWOUPLXWGPC-DHZHZOJOSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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